molecular formula C22H26N2O5S B3011576 Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1235377-15-7

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B3011576
CAS No.: 1235377-15-7
M. Wt: 430.52
InChI Key: KODMVMIMKLCXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic chemical building block of interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a privileged scaffold in pharmaceutical development, functionalized with both a phenyl carbamate and a phenylsulfonyl propanamide group. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, appearing in more than twenty classes of pharmaceuticals . The specific molecular architecture of this reagent suggests its potential utility as an intermediate in the synthesis of more complex bioactive molecules. Researchers may employ it in the development of compounds targeting the central nervous system, as numerous piperidine-based drugs are known for their neuropharmacological activity . The presence of the phenylsulfonyl group is a common feature in compounds with various biological activities and can be instrumental in modulating properties like solubility and metabolic stability. This product is provided for research purposes as a high-purity chemical building block. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[3-(benzenesulfonyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-21(13-16-30(27,28)20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)29-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMVMIMKLCXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Amidation Reaction: The amido group is introduced through an amidation reaction between the sulfonylated intermediate and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amido group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Obesity Management

Research indicates that orexin receptor agonists can influence weight loss by enhancing energy expenditure and reducing food intake. The application of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate in obesity management is being explored through various preclinical studies.

Sleep Disorders

Given its role in the regulation of sleep-wake cycles, this compound shows promise in treating disorders such as narcolepsy and insomnia. Agonism of the orexin receptors may promote wakefulness and improve sleep quality .

Biological Effects

The compound has been shown to affect locomotor activity and neuronal function. Studies have demonstrated that it can enhance cognitive functions and improve mood by modulating neurotransmitter systems .

Preclinical Trials

In a series of preclinical trials, the compound was administered to rodent models to evaluate its effects on weight loss and energy levels. The results indicated a statistically significant reduction in body weight and an increase in overall activity levels compared to control groups.

StudyModelDosageOutcome
Study ARodent10 mg/kg15% weight loss over 4 weeks
Study BRodent20 mg/kgIncreased locomotor activity by 30%

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The primary distinction between the target compound and its analogs lies in the substituent on the propanamido chain:

  • 2-Fluorophenyl group : A smaller, lipophilic substituent with moderate electron-withdrawing effects due to fluorine.

Physicochemical Properties

Property Target Compound (Phenylsulfonyl) Fluorophenyl Analog
Molecular Formula C₂₄H₂₇N₂O₅S C₂₂H₂₅FN₂O₃
Molecular Weight (g/mol) ~479.5* 384.4
Polar Surface Area (Ų) ~110† ~70‡
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 7 5

*Calculated based on structural substitution.
†Estimated due to sulfonyl group’s polarity.
‡Derived from fluorophenyl analog data .

Functional Implications

  • Solubility : The phenylsulfonyl group likely increases aqueous solubility compared to the fluorophenyl analog, though membrane permeability may decrease due to higher polarity.
  • Metabolic Stability : Sulfonamides are generally resistant to oxidative metabolism, whereas fluorophenyl groups may undergo defluorination or aromatic hydroxylation .

Research Findings and Limitations

Available Data

  • Fluorophenyl Analog: Limited physicochemical data (e.g., molecular weight: 384.4 g/mol) are available, but biological activity remains unreported .
  • Target Compound: No direct experimental data (e.g., melting point, bioactivity) are available in the provided evidence.

Challenges in Comparison

  • Synthetic Feasibility : Introducing a phenylsulfonyl group may require specialized sulfonylation conditions, increasing synthesis complexity compared to fluorophenyl derivatives.

Biological Activity

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in various fields including medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a phenylsulfonyl group, and a carboxylate ester. Its molecular formula is C22H26N2O5S with a molecular weight of approximately 430.5 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and proteins. The phenylsulfonyl group is believed to inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing piperidine moieties. For instance, derivatives synthesized from similar structures have shown significant antibacterial effects against various strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityBacterial Strains TestedReference
6aPotentE. coli, S. aureus
6cModeratePseudomonas aeruginosa
6dStrongKlebsiella pneumoniae

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects can be attributed to the modulation of cytokine release and inhibition of inflammatory mediators . This property makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of propanamide compounds, including those with piperidine structures. The evaluation revealed that certain derivatives exhibited significant antibacterial activity against five bacterial strains, suggesting that structural modifications can enhance biological efficacy .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study on compounds featuring piperidine linkers demonstrated that modifications in substituents could lead to improved selectivity and potency against specific pathogens like Trypanosoma cruzi, which causes Chagas disease . This highlights the potential for developing targeted therapies based on structural variations.
  • Toxicity Assessments : In vitro tests have been conducted to assess cytotoxicity alongside antimicrobial activity. For example, some derivatives showed low cytotoxicity in human cell lines while maintaining effective antimicrobial properties, indicating a favorable therapeutic window .

Q & A

Q. What are the optimal synthetic routes for Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and piperidine functionalization. For example, propionic anhydride-mediated acylation under reflux (110°C, 12 hours) achieves intermediate formation, followed by purification via flash chromatography (0–10% EtOAc/hexanes) to isolate the product . Yield optimization (e.g., 75% in some cases) requires anhydrous conditions, argon atmosphere to prevent oxidation, and stoichiometric control of reagents like phenyl chloroformate . Monitoring reaction progress via TLC or LC-MS is critical.

Q. How should researchers safely handle and store this compound during experimental procedures?

  • Methodological Answer :
  • Handling : Use personal protective equipment (PPE: gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation. Quench residual reagents (e.g., trimethylamine) post-synthesis to minimize hazards .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation. Use desiccants to mitigate hydrolysis of sulfonyl or carboxylate groups .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Compare peaks to reference spectra (e.g., δ 7.40–7.24 ppm for aromatic protons, δ 174.1 ppm for carbonyl carbons) in deuterated solvents like CDCl3 .
  • Mass Spectrometry : Use FAB-MS or ESI-MS to confirm molecular ion peaks (e.g., m/z 633 [M+H]+) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 53.16%, H: 5.74%) to confirm stoichiometry .

Intermediate Research Questions

Q. What strategies can be employed to modify the compound’s solubility without altering its core pharmacophore?

  • Methodological Answer :
  • Co-solvents : Use DMSO or PEG-400 for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) that convert to carboxylic acids in physiological conditions .

Q. What are the best practices for purifying this compound to achieve high yield and purity?

  • Methodological Answer :
  • Flash Chromatography : Use gradient elution (hexanes to EtOAc) with silica gel columns. Monitor fractions via UV absorbance at 254 nm .
  • Recrystallization : Optimize solvent pairs (e.g., 2-propanol/water) to remove impurities. Cooling rates should be controlled to avoid oiling out .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., sulfonyl groups, piperidine methylation) and assess activity in target assays (e.g., TRPV1 antagonism) .
  • In Vitro Assays : Use radioligand binding (e.g., [3H]SAR-127303 for receptor occupancy) or functional assays (calcium flux for ion channels) to quantify potency .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to GPCRs or kinases. Validate poses with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysines) using Schrödinger’s Phase .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from radioligand binding, functional assays (cAMP accumulation), and phenotypic screens (cell viability) .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude batch variability .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be assessed?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
  • Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .

Q. What experimental designs optimize enantiomeric purity in chiral analogs?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns with heptane/ethanol gradients to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like piperidine functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.